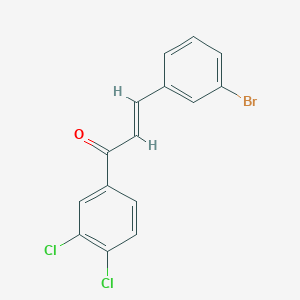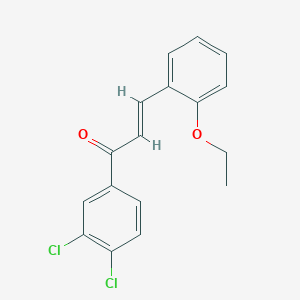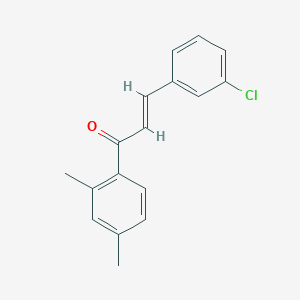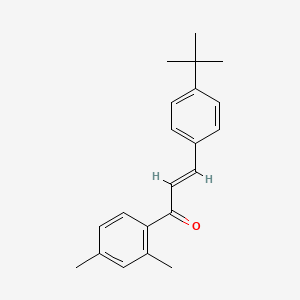
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, commonly referred to as 2E-3-2,5-DMPPDP, is a compound of interest to scientists due to its wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of experiments and studies in the fields of organic chemistry, biochemistry, and pharmacology.
科学研究应用
2E-3-2,5-DMPPDP has a wide range of applications in scientific research. It can be used as a starting material in the synthesis of other compounds, such as pharmaceuticals. It can also be used in the synthesis of other compounds, such as dyes and pigments. Additionally, it can be used in the synthesis of polymers and other materials. Furthermore, it can be used in the synthesis of other compounds, such as organometallic compounds, for use in catalysis.
作用机制
The mechanism of action of 2E-3-2,5-DMPPDP is not well understood. However, it is believed that the compound acts as a substrate for a variety of enzymes, and is also believed to act as a ligand for certain proteins. Additionally, it is believed that the compound can interact with other molecules, such as nucleic acids, to form complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-3-2,5-DMPPDP are not well understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, and can also act as an agonist of certain receptors. Additionally, it is believed that the compound can act as an antioxidant, and can also act as an anti-inflammatory agent.
实验室实验的优点和局限性
The advantages of using 2E-3-2,5-DMPPDP in laboratory experiments include its low cost and availability, its versatility, and its relatively low toxicity. Additionally, the compound is relatively stable and has a low reactivity. The main limitation of using 2E-3-2,5-DMPPDP in laboratory experiments is its lack of specificity, as the compound can interact with a variety of molecules.
未来方向
The future directions for 2E-3-2,5-DMPPDP include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and development. Additionally, further research is needed to determine the compound’s potential use in diagnostics and therapeutics. Furthermore, further research is needed to determine the compound’s potential use in the development of new materials, such as polymers and nanomaterials. Finally, further research is needed to determine the compound’s potential use in the development of new catalysts.
合成方法
2E-3-2,5-DMPPDP can be synthesized through a variety of methods, including the Wittig reaction, the Grignard reaction, and the Williamson ether synthesis. The Wittig reaction is a type of chemical reaction in which an alkyl halide reacts with an aldehyde or ketone in the presence of a Wittig reagent to form an alkene. The Grignard reaction is an organic reaction in which an alkyl or aryl-magnesium halide reacts with an electrophile to form a ketone or an aldehyde. The Williamson ether synthesis is a chemical reaction in which an alkyl halide reacts with an alcohol to form an ether.
属性
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-13-5-8-17(14(2)11-13)18(20)9-6-15-12-16(21-3)7-10-19(15)22-4/h5-12H,1-4H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBQKMHYESWTFU-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



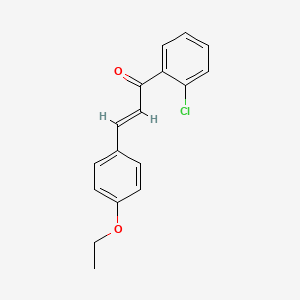

![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)
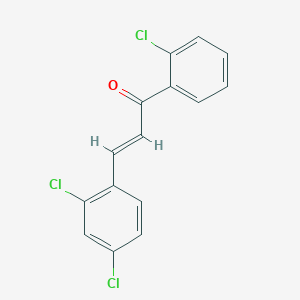
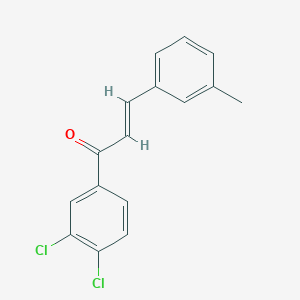
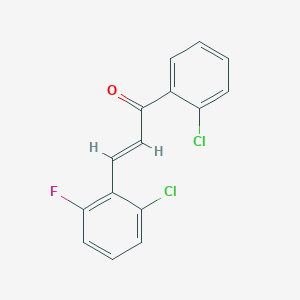
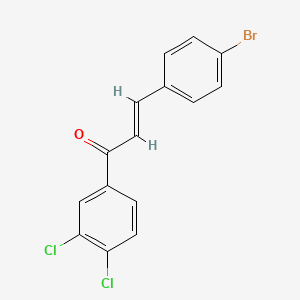
![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)
